1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine is a substituted piperidine derivative that acts as a potent and selective dopamine D2 receptor antagonist. [] This compound has attracted significant interest from the scientific community for its potential therapeutic applications in treating schizophrenia and bipolar disorder. []
While the provided literature does not explicitly detail the synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine, it mentions that radioligand binding experiments were used to identify it as a fast-dissociating D2 ligand. [] This suggests that the compound was likely synthesized through a series of chemical reactions and subsequently screened for its binding affinity to D2 receptors.
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine acts as a dopamine D2 receptor antagonist. [] This means it binds to the D2 receptor and blocks the action of dopamine, a neurotransmitter, from binding to the receptor and eliciting its effects. This antagonistic action is thought to be responsible for its potential antipsychotic effects. []
The primary application of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine, as suggested by the literature, is in the field of neuroscience, particularly for its potential as a therapeutic agent for schizophrenia and bipolar disorder. [] Its high specificity for the D2 receptor, fast dissociation rate, and excellent brain disposition make it a promising candidate for further research and development as an antipsychotic drug. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4